molecular formula C8H7ClO5S B1587561 3-(Chlorosulfonyl)-4-methoxybenzoic acid CAS No. 50803-29-7

3-(Chlorosulfonyl)-4-methoxybenzoic acid

Cat. No. B1587561
CAS RN: 50803-29-7
M. Wt: 250.66 g/mol
InChI Key: OWBBPHXIAFVUMO-UHFFFAOYSA-N
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Patent
US07294716B2

Procedure details

Solid 4-methoxy benzoic acid (45.6 g, 0.3 mol), in portions, was added to chlorosulfonic acid (139.8 g, 80 mL, 1.2 mol) at room temperature. After most of the bubbling had ceased, the reaction mixture was heated to 80° C. for 1 hr. The reaction mixture was then poured into vigorously stirring crushed-ice (500 g) and water was then added (500 mL). After 30 min, the white solid was collected, washed with water (2 L) and dried to give 50 g (66%) of the title compound.
Quantity
45.6 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
66%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][CH:4]=1.[Cl:12][S:13](O)(=[O:15])=[O:14]>O>[Cl:12][S:13]([C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][C:3]=1[O:2][CH3:1])[C:7]([OH:9])=[O:8])(=[O:15])=[O:14]

Inputs

Step One
Name
Quantity
45.6 g
Type
reactant
Smiles
COC1=CC=C(C(=O)O)C=C1
Name
Quantity
80 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Step Two
Name
ice
Quantity
500 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
into vigorously stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture was then poured
ADDITION
Type
ADDITION
Details
was then added (500 mL)
CUSTOM
Type
CUSTOM
Details
the white solid was collected
WASH
Type
WASH
Details
washed with water (2 L)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClS(=O)(=O)C=1C=C(C(=O)O)C=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 50 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.